molecular formula C25H22N4O4S B4600482 N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B4600482
M. Wt: 474.5 g/mol
InChI Key: WNJMWCMNFFJWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.13617637 g/mol and the complexity rating of the compound is 887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroquinazoline Derivatives Synthesis

Tetrahydroquinazoline derivatives have been synthesized via aza Diels-Alder reaction, exploring the chemical behavior and potential applications in medicinal chemistry. This synthesis route offers a pathway to diverse quinazoline-based compounds, which are of interest due to their pharmacological properties (Cremonesi, Croce, & Gallanti, 2010).

Antitumor Activity

Novel tetrahydroquinazoline derivatives bearing a biologically active sulfonamide moiety have been discovered as a new class of antitumor agents. These compounds show significant in vitro antitumor activity, highlighting the therapeutic potential of quinazoline-sulfonamide hybrids in cancer treatment (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Enzyme Inhibition for Disease Treatment

Studies on sulphonamides incorporating 1,3,5-triazine structural motifs have shown promising antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles. These findings suggest potential applications in treating diseases like Alzheimer's and Parkinson's, where enzyme dysregulation plays a significant role (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Carbonic Anhydrase Inhibitors

Quinazoline derivatives have been designed and synthesized as potent inhibitors of human carbonic anhydrases IX and XII, showing high selectivity and potency. These compounds are explored for their potential in treating cancers by targeting tumor-associated carbonic anhydrase isoforms, demonstrating the role of quinazoline-sulfonamides in developing novel anticancer therapies (Lolak, Akocak, Bua, & Supuran, 2019).

Properties

IUPAC Name

N-(3-benzyl-4-oxoquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c30-24-12-19(14-26-24)18-6-9-21(10-7-18)34(32,33)28-20-8-11-23-22(13-20)25(31)29(16-27-23)15-17-4-2-1-3-5-17/h1-11,13,16,19,28H,12,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJMWCMNFFJWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Reactant of Route 4
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Reactant of Route 6
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

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